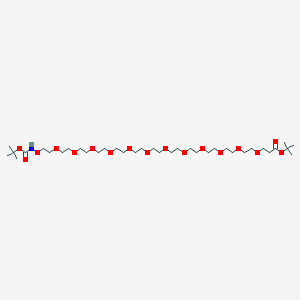

t-Boc-Aminooxy-PEG12-Boc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

t-Boc-Aminooxy-PEG12-Boc: is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a PEG12 spacer, which provides flexibility and solubility to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG12-Boc involves multiple steps, starting with the protection of the aminooxy group with a tert-butoxycarbonyl (t-Boc) group. The PEG12 spacer is then attached to the protected aminooxy group through a series of etherification reactions. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: t-Boc-Aminooxy-PEG12-Boc undergoes various chemical reactions, including:

Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the free aminooxy group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the t-Boc group.

Major Products Formed:

Substitution Reactions: The major products are the substituted aminooxy derivatives.

Deprotection Reactions: The major product is the free aminooxy-PEG12 derivative.

Wissenschaftliche Forschungsanwendungen

t-Boc-Aminooxy-PEG12-Boc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

Biology: Employed in the development of targeted protein degradation tools to study cellular processes and disease mechanisms.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of high-purity PEGylated compounds for various applications.

Wirkmechanismus

The mechanism of action of t-Boc-Aminooxy-PEG12-Boc involves its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG12 spacer provides flexibility and solubility, allowing the PROTAC to effectively bridge the target protein and the E3 ligase.

Vergleich Mit ähnlichen Verbindungen

t-Boc-Aminooxy-PEG12-acid: Similar structure but with a carboxylic acid group instead of a t-Boc group.

t-Boc-Aminooxy-PEG12-azide: Contains an azide group, which can be used in click chemistry reactions.

Uniqueness: t-Boc-Aminooxy-PEG12-Boc is unique due to its dual t-Boc protection and PEG12 spacer, which provide both stability and flexibility. This makes it particularly useful in the synthesis of PROTACs, where precise control over linker length and solubility is crucial.

Biologische Aktivität

t-Boc-Aminooxy-PEG12-Boc is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound contains several key functional groups:

- t-Butyloxycarbonyl (t-Boc) : A protecting group for the amino functionality that allows selective deprotection during synthesis.

- Aminooxy Group : Facilitates the formation of stable linkages with aldehydes, which is crucial for creating targeted drug delivery systems.

- PEG Spacer : Enhances solubility in aqueous media and increases the overall stability of bioconjugates.

Molecular Formula and Characteristics

- Molecular Weight : 733.84 g/mol

- Purity : ≥95%

- CAS Number : 187848-68-6

The mechanism of action for this compound primarily revolves around its ability to form covalent bonds with biomolecules. The aminooxy group can react with aldehydes to form stable oxime bonds, which are essential in the design of PROTACs. These compounds utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells, providing a powerful tool for therapeutic interventions.

Applications in Research

- PROTAC Development : this compound serves as a linker in PROTACs, connecting a ligand that binds to a target protein with an E3 ligase recruiter. This application is vital for modulating protein levels therapeutically .

- Bioconjugation : The compound's ability to form stable covalent bonds makes it suitable for bioconjugation processes, allowing researchers to create targeted delivery systems and study protein interactions .

- Drug Delivery Systems : Its unique properties enable the development of advanced drug delivery systems that can enhance the efficacy of therapeutic agents while minimizing side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| t-Boc-Aminooxy-PEG2-acid | Shorter PEG chain | Used for smaller bioconjugates |

| t-Boc-N-amido-PEG12-propionic acid | Contains an amido group | Different reactivity profile due to amido linkage |

| Aminooxy-PEG12-aldehyde | Lacks protective group | More reactive but less stable than t-Boc derivative |

| Azido-PEG3-PFP ester | Contains azide functionality | Useful for click chemistry but lacks aminooxy reactivity |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Targeted Protein Degradation : Research demonstrated that using this compound in PROTAC formulations significantly improved the degradation efficiency of target proteins compared to traditional methods .

- Stability and Reactivity Studies : Investigations into the kinetics and stability of oxime bonds formed using this compound revealed favorable conditions for maintaining stability under physiological conditions, which is critical for therapeutic applications .

- Synthesis Protocols : Detailed protocols for synthesizing this compound have been established, emphasizing its versatility in creating various bioconjugates tailored for specific therapeutic targets .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO17/c1-35(2,3)53-33(38)7-8-40-9-10-41-11-12-42-13-14-43-15-16-44-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-37-34(39)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOROVUSSDBPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.